molecular formula C16H26N2O B583930 N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 CAS No. 1346602-56-9

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4

Cat. No. B583930
CAS RN: 1346602-56-9
M. Wt: 266.421
InChI Key: ZETWQXPEVKRTDM-KXGHAPEVSA-N
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Description

“N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is a possible metabolite of Xylometazoline . It has a molecular weight of 262.39 and a molecular formula of C16H26N2O .


Synthesis Analysis

The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . Another research describes the synthesis of N,N’-(ethane-1,2-diyl)bis(benzamides) in a simple and facile way with excellent yields using substituted organic acids in dry distilled THF at room temperature .


Molecular Structure Analysis

The molecular structure of “N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide” is represented by the formula C16H26N2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate have been reported . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 43.9±0.5 cm3, and a polar surface area of 88 Å2 .

Scientific Research Applications

Biological Effects of Related Chemical Compounds

Acetamide and Formamide Derivatives : A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide, formamide, and their derivatives. Although it does not specifically mention "N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4," it highlights the importance of studying these compounds' biological responses, which can vary both qualitatively and quantitatively. Such studies help in understanding the usage or proposed usage of these chemicals in various applications, including their environmental toxicology Kennedy, 2001.

Natural Sources and Bioactivities of Analogs : Zhao et al. (2020) reviewed 2,4-Di-tert-butylphenol and its analogs, focusing on natural sources and bioactivities. This study underlines the significance of understanding the toxic secondary metabolites produced by organisms and their potential applications in addressing biological concerns, including toxicity and bioactivity against various organisms Zhao et al., 2020.

Environmental and Health Implications

Herbicide Toxicity Analysis : Research on the herbicide 2,4-D, for example, provides insight into the environmental and health implications of chemical exposure. Such studies, while not directly related to the specific compound , illustrate the broader context of chemical safety and biological effects that are pertinent when considering the applications and implications of any chemical compound in scientific research Zuanazzi et al., 2020.

Safety and Hazards

The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .

properties

IUPAC Name

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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